1-(3-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound characterized by its unique structure, which includes a fluorophenyl group and a methylsulfanyl group attached to an ethanone backbone. It possesses the chemical formula C10H11FOS and is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is classified as a ketone due to the presence of the carbonyl functional group.
The synthesis of 1-(3-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one typically involves several key steps:
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors and optimized conditions can further streamline production, making it suitable for large-scale applications.
The molecular structure of 1-(3-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one features:
The compound has the following molecular data:
1-(3-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one can undergo several chemical reactions, including:
The major products from these reactions include sulfone derivatives from oxidation, alcohol derivatives from reduction, and various substituted fluorophenyl derivatives from substitution reactions.
The mechanism of action for 1-(3-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one involves its interactions with specific molecular targets. The fluorophenyl group can participate in π-π interactions with aromatic residues in proteins, while the methylsulfanyl group may form hydrogen bonds with polar residues. These interactions could modulate enzyme and receptor activities, leading to various biological effects.
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are often used to confirm the structure and purity of the synthesized compound .
1-(3-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one has several scientific applications:
Regioselective installation of the methylsulfanyl group adjacent to the ketone functionality in 1-(3-fluorophenyl)ethanone derivatives requires precise metalation strategies. The ortho-directing ability of the carbonyl group enables directed ortho metalation (DoM) of 3-fluoroacetophenone precursors, followed by reaction with dimethyl disulfide (DMDS) to introduce the methylsulfanyl moiety. This approach capitalizes on the synergistic effect between the fluorine atom's inductive effects and the carbonyl's coordination capability, facilitating selective deprotonation at the α-position [3].
Critical to this methodology is the judicious selection of protecting groups for the ketone functionality during the thiolation step. tert-Butyldimethylsilyl (TBS) protection maintains molecular linearity while permitting subsequent deprotection under mild conditions (e.g., tetrabutylammonium fluoride in THF), achieving >85% recovery of the carbonyl functionality without desulfurization [7]. Alternative protecting groups such as ethylene acetals demonstrate inferior performance under the required reaction conditions, with premature deprotection occurring in approximately 30% of cases.
Table 1: Influence of Directing Groups on Regioselective Metalation-Thiolation
Directing Group | Base System | Temperature (°C) | Regioselectivity Ratio (α:β) |
---|---|---|---|
Carbonyl (unprotected) | LDA/THF | -78 | 8:1 |
TBS-protected carbonyl | n-BuLi/Et₂O | -90 | 15:1 |
Ethylene acetal | s-BuLi/hexane | -78 | 3:1 |
The electrophilic character of the 3-fluorophenyl ring necessitates carefully controlled lithiation conditions to prevent nucleophilic aromatic substitution. Kinetic studies reveal that maintaining the temperature below -85°C during metalation suppresses defluorination to <5%, while temperatures above -70°C result in up to 38% defluorinated byproducts [3]. Post-lithiation, quenching with dimethyl disulfide at cryogenic temperatures followed by gradual warming to ambient temperature provides the highest yields of the methylsulfanylated product (78-82% isolated yield) with minimal diaryl sulfide formation.
Nucleophilic displacement represents the most atom-economical pathway for methylsulfanyl group installation, with the reactivity dictated by the electron-withdrawing nature of the 3-fluorophenyl group. Potassium carbonate in dimethylformamide (DMF) efficiently catalyzes the thio-Michael addition of methanethiol to 1-(3-fluorophenyl)-2-bromoethan-1-one, achieving 89% conversion within 2 hours at 60°C [3]. The reaction proceeds via an SN₂ mechanism where the base activates the thiol nucleophile while simultaneously polarizing the carbon-halogen bond.
Comparative studies of alkaline catalysts demonstrate significant differences in reaction efficiency and byproduct formation:
Table 2: Base Optimization in Thioetherification of 1-(3-Fluorophenyl)-2-bromoethanone
Base Catalyst | Solvent | Time (h) | Conversion (%) | Di-Sulfide Byproduct (%) |
---|---|---|---|---|
K₂CO₃ | DMF | 2 | 89 | <3 |
Cs₂CO₃ | ACN | 1.5 | 92 | 5 |
NaOH | EtOH/H₂O | 4 | 76 | 12 |
Et₃N | THF | 6 | 65 | 8 |
The Claisen-Schmidt condensation approach provides an alternative route via carbonyl activation. 3-Fluorobenzaldehyde undergoes base-catalyzed condensation with thioacetone derivatives, where the α-carbon adjacent to the carbonyl becomes electrophilically activated. Sodium hydroxide in ethanol/water mixtures (10% w/v) at 0-5°C effectively mediates this transformation, suppressing enolization while achieving 78-82% yields of the target compound after 4-5 hours [3] [6]. Phase-transfer catalysis using tetrabutylammonium bromide permits aqueous-organic biphasic conditions, enhancing isolation efficiency while maintaining comparable yields (75-80%) [6].
The electron-withdrawing fluorine atom at the meta-position moderately enhances carbonyl electrophilicity compared to unsubstituted phenyl analogs, reducing reaction times by approximately 25% while maintaining high chemoselectivity for mono-thioetherification. Control experiments confirm negligible displacement of the fluorine atom under these basic conditions, with fluoride liberation measuring <0.5% by ion chromatography [3].
A convergent synthetic approach leverages sulfonyl chloride intermediates for controlled sulfur functionalization. This three-step sequence commences with m-fluoroacetophenone chlorination using sulfuryl chloride (SO₂Cl₂) in chlorinated solvents, yielding 2-chloro-1-(3-fluorophenyl)ethan-1-one with 90-93% efficiency. Subsequent nucleophilic displacement with sodium methanethiolate in acetone at ambient temperature provides the target compound in 85% yield after crystallization [3].
An alternative pathway employs oxidation-reduction strategies to access the methylsulfanyl functionality. 1-(3-Fluorophenyl)-2-(methylsulfonyl)ethanone (PubChem CID 2774722) serves as a stable precursor that undergoes reductive desulfurization using Zn/AcOH or more selectively, via sodium borohydride reduction in ethanol/water mixtures [1] [5]. This reduction proceeds cleanly at 0°C, generating the desired methylsulfanyl compound in 82% yield with <5% over-reduction to the alcohol observed by GC-MS [5].
Table 3: Comparative Yields in Sulfonyl Chloride-Derived Synthetic Pathways
Synthetic Route | Key Intermediate | Reaction Conditions | Yield (%) |
---|---|---|---|
Direct chlorination-thioetherification | 2-chloro-1-(3-fluorophenyl)ethanone | NaSCH₃/acetone, 25°C, 1h | 85 |
Oxidation-reduction pathway | 2-(methylsulfonyl)-1-(3-fluorophenyl)ethanone | NaBH₄/EtOH:H₂O (4:1), 0°C, 30 min | 82 |
Sulfinate displacement | phenyl sulfinate ester | Cu(I) catalysis, DMF, 80°C | 68 |
Microwave-assisted synthesis significantly accelerates the oxidation step when employing oxone as the oxidant. Irradiation at 100°C for 10 minutes converts 1-(3-fluorophenyl)-2-(methylsulfanyl)ethan-1-one to its sulfonyl analog quantitatively, compared to 6 hours required under conventional heating at 80°C [5]. This energy-efficient oxidation facilitates the practical implementation of the oxidation-reduction route on multigram scales, with the reduced reaction time minimizing substrate decomposition observed in prolonged thermal reactions.
Continuous flow microreactor technology revolutionizes the synthesis of sulfur-containing fluorinated compounds by enabling precise control over highly exothermic reaction steps. A modular microchannel reactor system with integrated pre-cooling modules (-15°C) and reaction channels (0.2 mm diameter) achieves near-quantitative yield (95%) in the bromination of 3-fluoroacetophenone using PBr₃, a reaction prone to thermal runaway in batch processes [2] [4]. The subsequent thioetherification step benefits equally from flow chemistry, where micromixing of the bromo intermediate with sodium thiomethoxide solution in a T-junction mixer eliminates localized concentration gradients responsible for disulfide formation.
Residence time optimization studies reveal that 45 seconds at 50°C in PTFE tubing (1.0 mm ID) suffices for complete conversion to 1-(3-fluorophenyl)-2-(methylsulfanyl)ethan-1-one, compared to 2 hours required in batch reactors. This dramatic acceleration stems from the enhanced heat/mass transfer coefficients inherent to microfluidic environments, suppressing thermal decomposition pathways that limit batch yields to 85-90% [2]. Integrated quench modules using in-line acidification immediately after the reaction zone prevent product degradation, enabling direct extraction and concentration.
Photocatalytic protocols benefit exceptionally from flow reactor implementations. UV-initiated thiol-ene reactions between 3-fluoroacetophenone and dimethyl disulfide utilize eosin Y-immobilized microchannels under visible light irradiation (450 nm). This setup achieves 80% conversion in under 5 minutes residence time—a 12-fold acceleration versus batch photochemistry—with catalyst immobilization preventing product contamination [4]. The laminar flow characteristics ensure uniform photon flux distribution, eliminating the photon gradient limitations of batch photoreactors.
Table 4: Continuous Flow Reactor Performance Metrics for Key Synthetic Steps
Reaction Step | Reactor Type | Temperature (°C) | Residence Time | Conversion (%) | Productivity (g/h) |
---|---|---|---|---|---|
Bromination | Silicon-glass microreactor | -15 to 0 | 90 s | 98 | 14.2 |
Thioetherification | PTFE coil reactor | 50 | 45 s | >99 | 18.6 |
Photocatalytic thiol-ene | Packed-bed microreactor | 25 | 5 min | 80 | 3.5 |
Process analytical technology (PAT) integration enables real-time quality control through micro-FTIR flow cells positioned downstream of each reaction module. Multivariate analysis of spectral data facilitates immediate adjustment of stoichiometric ratios (±2%) and residence times (±0.5 s), ensuring consistent product quality (purity >98.5% by HPLC) across extended production campaigns exceeding 100 hours of continuous operation [4]. This level of control proves unattainable in batch processes where exotherms and mixing inefficiencies introduce significant inter-batch variability.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7